2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
The compound belongs to the class of thieno[3,2-d]pyrimidin-4-ones. Thieno[3,2-d]pyrimidin-4-ones are a class of compounds that contain a pyrimidine ring fused with a thiophene ring . They have been studied for their potential medicinal properties, particularly as inhibitors of Mycobacterium tuberculosis bd oxidase .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-ones involves a pyrimidine ring fused with a thiophene ring . The specific substituents on the ring can vary, and in this case, it includes a but-2-ynylsulfanyl group and an oxolan-2-ylmethyl group.Chemical Reactions Analysis
The chemical reactions of thieno[3,2-d]pyrimidin-4-ones would depend on the specific substituents present on the molecule. Generally, these compounds can participate in reactions typical of heterocyclic compounds, such as electrophilic substitution .Mechanism of Action
Future Directions
Thieno[3,2-d]pyrimidin-4-ones are a promising class of compounds for medicinal chemistry, particularly in the development of new treatments for tuberculosis . Future research could focus on exploring the properties of different substituents on the thieno[3,2-d]pyrimidin-4-one scaffold to optimize its activity against Mycobacterium tuberculosis.
Properties
IUPAC Name |
2-but-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-3-8-21-15-16-12-6-9-20-13(12)14(18)17(15)10-11-5-4-7-19-11/h6,9,11H,4-5,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRRQHHESGUGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC1=NC2=C(C(=O)N1CC3CCCO3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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